Unoprostone

Description

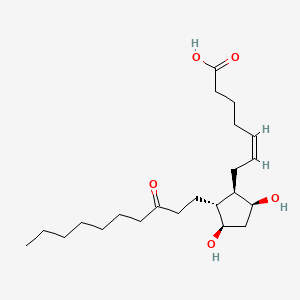

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAZVBUYQMHBC-SNHXEXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905120 | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120373-36-6 | |

| Record name | Unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Unoprostone Isopropyl

For Researchers, Scientists, and Drug Development Professionals

Unoprostone isopropyl, a synthetic docosanoid, is an ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Initially categorized with prostaglandin (B15479496) F2α analogs, its distinct mechanistic profile has led to its reclassification.[1][4] This guide provides a detailed examination of the core mechanism of action of this compound isopropyl, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates our current understanding.

Primary Mechanism of Action: Activation of Big Potassium (BK) Channels

The principal mechanism by which this compound isopropyl and its active metabolite, this compound free acid, lower intraocular pressure (IOP) is through the activation of large-conductance, calcium- and voltage-activated potassium (BK) channels in the cells of the trabecular meshwork (TM).[1][5][6][7] The TM is the primary site for aqueous humor outflow, and its regulation is critical for maintaining normal IOP.[2][8][9]

Activation of BK channels in TM cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1][6][7] This hyperpolarization is thought to induce relaxation of the TM cells, which increases the effective filtration area and facilitates the outflow of aqueous humor, thereby reducing IOP.[1][10] This effect on the conventional outflow pathway is a key differentiator from prostaglandin analogs that primarily enhance uveoscleral outflow.[1][3][4]

The activation of BK channels by this compound is stereospecific and potent, with studies demonstrating activation at nanomolar concentrations.[6][11] This action is independent of prostaglandin receptors, as it is not blocked by FP receptor antagonists like AL-8810.[6][11][12]

The interaction of this compound with BK channels leads to a direct cellular response without the involvement of traditional second messengers like cAMP or cGMP.[6][11]

Caption: Signaling pathway of this compound Isopropyl in the trabecular meshwork.

Secondary and Controversial Mechanisms

While this compound's primary action is independent of prostanoid receptors, some studies have investigated its affinity for these receptors, particularly the FP receptor, which is the main target for prostaglandin analogs like latanoprost.[1][2] Research indicates that this compound and its active metabolite have very weak agonist activity at the FP receptor, with an EC50 value approximately 1000 times higher than that for BK channel activation.[5] This suggests that any contribution of FP receptor activation to the overall IOP-lowering effect of this compound is likely minimal.[1][5]

There is evidence to suggest that this compound may also modulate other ion channels in the eye. Some research points to an effect on ClC-2 chloride channels, which could also contribute to the regulation of aqueous humor outflow.[1][8][13] Additionally, an interaction with L-type Ca2+ channels in the trabecular meshwork has been reported, which may play a role in reducing TM contractility.[1][7]

Endothelin-1 (ET-1) is a potent vasoconstrictor that can increase TM contractility and reduce aqueous outflow.[1][14] this compound has been shown to counteract the effects of ET-1.[14][15] It almost completely inhibits ET-1-induced contractions in isolated TM and ciliary muscle strips.[14][15] This is achieved by preventing the ET-1-induced increase in intracellular calcium.[14][15] This antagonistic effect on ET-1 is a key component of its mechanism to increase trabecular outflow.[1][14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound isopropyl and its active metabolite.

Table 1: Receptor/Channel Activation

| Compound | Target | Cell Type | EC50 (nM) | Reference |

| This compound Isopropyl | BK Channel | Human Trabecular Meshwork (HTMC) | 0.51 ± 0.03 | [5][6] |

| This compound (M1) | BK Channel | Human Trabecular Meshwork (HTMC) | 0.52 ± 0.03 | [6][11] |

| This compound (M1) | BK Channel | Human Cortical Neuronal (HCN-1A) | 0.61 ± 0.06 | [5][6] |

| This compound (M1) | FP Receptor | Recombinant Human | 557.9 ± 55.2 | [5][11] |

Table 2: Effects on Intracellular Calcium and Contractility

| Condition | Parameter Measured | Tissue/Cell | Effect of this compound | Reference |

| Baseline | Intracellular Ca2+ | Human Trabecular Meshwork (HTM) | No significant change | [14][15] |

| ET-1 Induced | Intracellular Ca2+ Increase | Human Trabecular Meshwork (HTM) | Almost completely blocked | [14][15] |

| ET-1 Induced | Contraction | Bovine Trabecular Meshwork (BTM) | Almost completely inhibited | [14][15] |

| ET-1 Induced | Contraction | Bovine Ciliary Muscle (BCM) | Almost completely inhibited | [14][15] |

Experimental Protocols

This technique is fundamental to demonstrating the direct effect of this compound on ion channels.

-

Cell Culture: Human trabecular meshwork cells (HTMCs) are cultured from donor eyes.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on single HTMCs.

-

Solutions: The intracellular (pipette) solution contains potassium as the primary cation. The extracellular (bath) solution is a physiological saline solution.

-

Drug Application: this compound isopropyl or its active metabolite is applied to the bath at varying concentrations.

-

Data Acquisition: Membrane currents are recorded in response to voltage steps. The specific inhibitor of BK channels, iberiotoxin (B31492) (IbTX), is used to confirm the identity of the recorded currents.[5][6][14]

-

Analysis: Dose-response curves are generated to calculate the EC50 value.

Caption: Experimental workflow for whole-cell patch-clamp studies.

This assay assesses the functional impact of this compound on the primary tissues involved in aqueous humor outflow.

-

Tissue Preparation: Strips of trabecular meshwork and ciliary muscle are dissected from bovine eyes.

-

Transducer System: The tissue strips are mounted in a force-length transducer system to measure isometric tension.

-

Induction of Contraction: Endothelin-1 (ET-1) is added to induce a contractile response.

-

Drug Application: this compound is added to the bath before or after ET-1 to measure its effect on baseline tension and induced contraction.

-

Data Analysis: The change in contractile force is measured and compared between control and this compound-treated tissues.[14][15]

This method is used to determine the effect of this compound on intracellular signaling pathways.

-

Cell Loading: Cultured human TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2AM.

-

Fluorescence Microscopy: The cells are placed on a microscope stage, and fluorescence is measured at different excitation wavelengths.

-

Stimulation: The cells are stimulated with ET-1 in the presence or absence of this compound.

-

Data Analysis: The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.[14][15]

Conclusion

The core mechanism of action of this compound isopropyl is the potent and specific activation of BK channels in the trabecular meshwork. This leads to cellular hyperpolarization, relaxation of the TM, and increased aqueous humor outflow through the conventional pathway. While other minor mechanisms may contribute, the BK channel activation is the most well-supported and clinically relevant action for its IOP-lowering effect. This distinct mechanism differentiates this compound from traditional prostaglandin analogs and provides a valuable alternative in the therapeutic landscape of glaucoma management.

References

- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. dovepress.com [dovepress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reviewofoptometry.com [reviewofoptometry.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

Unoprostone: A Docosanoid Derivative for Ocular Health - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unoprostone isopropyl, a synthetic docosanoid, represents a unique class of ocular hypotensive agents. Structurally derived from docosahexaenoic acid, it is distinct from the more common 20-carbon prostaglandin (B15479496) F2α analogs.[1][2][3] This technical guide provides an in-depth exploration of this compound's pharmacological profile, focusing on its mechanism of action as a docosanoid derivative. It delves into its interactions with prostanoid receptors and its primary role as a potent activator of large-conductance calcium-activated potassium (BK) channels. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved in its therapeutic effects, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: this compound as a Docosanoid

This compound is a 22-carbon derivative of docosahexaenoic acid (DHA), a naturally occurring omega-3 fatty acid, distinguishing it from the 20-carbon eicosanoid structures of traditional prostaglandin analogs like latanoprost.[1][2] This structural difference underlies its unique pharmacological profile. This compound is administered as an isopropyl ester prodrug, which is hydrolyzed in the eye by corneal esterases to its active form, this compound free acid (also referred to as the M1 metabolite).[1][4] Its primary clinical application is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[5][6]

Pharmacodynamics: Receptor and Channel Interactions

The mechanism of action of this compound is multifactorial, primarily involving the modulation of aqueous humor outflow through the trabecular meshwork and, to a lesser extent, the uveoscleral pathway.[1][7] This is achieved through a distinct pattern of receptor and ion channel interactions.

Prostanoid Receptor Profile

This compound exhibits a weak affinity for the prostaglandin F (FP) receptor compared to traditional prostaglandin analogs. This contributes to a more favorable side-effect profile, particularly regarding ocular inflammation and iris pigmentation changes.[3][8] The binding affinity and functional activity of this compound and its active metabolite have been characterized in various studies, with some conflicting data likely arising from different experimental methodologies.

Table 1: Prostanoid Receptor Binding Affinities and Functional Activities of this compound and its M1 Metabolite

| Compound | Receptor | Parameter | Value | Cell Type/Assay Condition |

| This compound | FP | Ki | 5.9 µM to > 22 µM | Receptor binding assays |

| This compound Isopropyl | EP1-EP4, FP | EC50 | > 1.25 µM | PG receptor-expressing cells (agonist activity)[9] |

| M1 Metabolite | FP | EC50 | 557.9 ± 55.2 nM | PG receptor-expressing cells (agonist activity)[9][10][11] |

| M1 Metabolite | EP1-EP4 | EC50 | > 1.25 µM | PG receptor-expressing cells (agonist activity)[9] |

BK Channel Activation: The Primary Mechanism

A key and distinguishing feature of this compound's mechanism of action is its potent activation of large-conductance Ca2+-activated K+ (BK) channels in the trabecular meshwork cells.[9][10][11] Activation of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is thought to relax the trabecular meshwork, thereby increasing aqueous humor outflow and lowering IOP.[1][8]

Table 2: BK Channel Activation by this compound and its M1 Metabolite

| Compound | Cell Type | Parameter | Value |

| This compound Isopropyl | Human Trabecular Meshwork Cells (HTMCs) | EC50 | 0.51 ± 0.03 nM[9][10] |

| M1 Metabolite | Human Trabecular Meshwork Cells (HTMCs) | EC50 | 0.52 ± 0.03 nM[11] |

| M1 Metabolite | Human Cortical Neuronal (HCN-1A) cells | EC50 | 0.61 ± 0.06 nM[9][10] |

| M1 Metabolite | Human Pulmonary Artery Smooth Muscle (PASMC) cells | EC50 | 0.46 ± 0.04 nM[9] |

The Rho/ROCK Pathway

The Rho/Rho-associated kinase (ROCK) signaling pathway is a critical regulator of trabecular meshwork contractility and a validated target for IOP-lowering drugs.[2][12] Activation of this pathway leads to increased actin stress fibers and focal adhesions, resulting in trabecular meshwork stiffening and reduced aqueous outflow.[12] While ROCK inhibitors have demonstrated efficacy in glaucoma treatment, there is currently no direct evidence to suggest that this compound or its metabolites interact with or modulate the Rho/ROCK pathway. This compound's primary effect on the trabecular meshwork appears to be mediated through BK channel activation and the subsequent cellular hyperpolarization.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

Caption: this compound's primary signaling pathway in trabecular meshwork cells.

Caption: Experimental workflow for characterizing this compound's activity.

Clinical Efficacy: Intraocular Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of this compound in lowering IOP. The magnitude of IOP reduction can vary depending on the baseline IOP and patient population.

Table 3: Summary of Clinical Efficacy of this compound Isopropyl 0.15%

| Study Population | Baseline IOP (mmHg) | IOP Reduction | Duration of Treatment | Comparator | | :--- | :--- | :--- | :--- | | Open-Angle Glaucoma or Ocular Hypertension | 23 | 3-4 mmHg | Not Specified | N/A[14] | | Open-Angle Glaucoma or Ocular Hypertension | 23.4 ± 2.0 | to 19.3 ± 4.4 mmHg | 2 weeks | N/A[5] | | Healthy Volunteers | 14.0 ± 1.7 | to 13.1 ± 1.6 mmHg | 1 month | N/A[5] | | Glaucoma or Ocular Hypertension | Not Specified | 18-20% | 6 months | Betaxolol (similar efficacy)[7] | | Primary Open-Angle Glaucoma | Not Specified | No additional effect | 12 weeks | Adjunctive to latanoprost[7] |

Detailed Experimental Protocols

Prostanoid Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like this compound to prostanoid receptors using a competitive radioligand binding assay.

-

Receptor Preparation:

-

Culture cells stably or transiently expressing the human prostanoid receptor of interest (e.g., FP, EP1-4).

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled prostanoid ligand (e.g., [3H]-PGF2α for the FP receptor), and varying concentrations of unlabeled this compound or its metabolites.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activation

This protocol describes the methodology for measuring the activation of BK channels by this compound in human trabecular meshwork cells (HTMCs).

-

Cell Culture:

-

Culture primary human trabecular meshwork cells on glass coverslips.

-

-

Electrophysiological Recording:

-

Mount the coverslip with adherent HTMCs onto the stage of an inverted microscope.

-

Use a glass micropipette with a tip resistance of 4-8 MΩ, filled with an intracellular solution containing a potassium-based electrolyte.

-

Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply a series of depolarizing voltage steps to elicit outward potassium currents.

-

Perfuse the cell with an extracellular solution containing this compound or its M1 metabolite at various concentrations.

-

Record the resulting changes in the outward potassium currents.

-

-

Data Analysis:

-

Measure the amplitude of the outward currents at a specific depolarizing potential before and after drug application.

-

Construct a dose-response curve by plotting the percentage increase in current amplitude against the logarithm of the drug concentration.

-

Calculate the EC50 value, the concentration of the drug that produces 50% of the maximal effect, by fitting the dose-response curve with a sigmoidal function.

-

Confirm the involvement of BK channels by applying a specific BK channel blocker, such as iberiotoxin, and observing the inhibition of the this compound-induced current.[15]

-

Conclusion

This compound's classification as a docosanoid derivative is well-supported by its unique 22-carbon structure and its distinct pharmacological profile. Its primary mechanism of action, the potent activation of BK channels in the trabecular meshwork, sets it apart from traditional prostaglandin analogs that primarily target the FP receptor. This understanding, supported by the quantitative data and experimental methodologies detailed in this guide, provides a solid foundation for further research into the therapeutic potential of this compound and other docosanoid derivatives in ophthalmology and beyond. The lack of interaction with the Rho/ROCK pathway further refines our understanding of its specific cellular effects. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of ocular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Intraocular metabolites of isopropyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on diurnal variation of intraocular pressure in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of this compound for the management of glaucoma and the future of its use in the treatment of retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Rescula gets FDA approval as concomitant glaucoma therapy [healio.com]

- 15. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

Unoprostone: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unoprostone isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[1] Originally approved as a second-line agent, its indication was later expanded to include first-line therapy.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

This compound isopropyl is a prodrug that is hydrolyzed by esterases in the cornea to its active form, this compound free acid (M1).[2][3] Its primary mechanism for lowering IOP is by increasing the outflow of aqueous humor.[4] Unlike many prostaglandin analogs that primarily enhance uveoscleral outflow, this compound is thought to predominantly increase outflow through the conventional trabecular meshwork pathway.[2][5]

The molecular mechanism involves the activation of large-conductance Ca2+-activated potassium channels (BK channels) and potentially CIC-2 type chloride channels in the trabecular meshwork.[6][7] Activation of BK channels leads to hyperpolarization of the trabecular meshwork cells, causing relaxation and thereby increasing aqueous humor outflow.[2][8] this compound has demonstrated the ability to counteract endothelin-1 (B181129) (ET-1) induced contractions of the trabecular meshwork and ciliary muscle.[8][9] While it is structurally related to prostaglandins, this compound and its active metabolite exhibit weak affinity for the prostaglandin F2α (FP) receptor.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's action on the trabecular meshwork is illustrated below.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the reduction of IOP. Clinical studies have demonstrated that 0.15% this compound ophthalmic solution lowers IOP by approximately 3-4 mmHg in patients with a mean baseline IOP of 23 mmHg.[10][11] The onset of IOP reduction occurs approximately 30 minutes after ocular instillation, with a sustained clinical effect requiring about two weeks of twice-daily therapy.[2]

Quantitative Pharmacodynamic Data

| Parameter | Value | Cell/Tissue Type | Reference |

| IOP Reduction | 3-4 mmHg | Human (in vivo) | [10] |

| 4.8 ± 0.6 mmHg (at 28 days) | Human (in vivo) | [12] | |

| EC50 (BK Channel Activation) | 0.6 ± 0.2 nM (this compound Isopropyl) | HCN-1A cells | [13] |

| 0.51 ± 0.03 nM (this compound Isopropyl) | Human Trabecular Meshwork Cells | [6] | |

| 0.51 ± 0.04 nM (this compound Free Acid) | Human Trabecular Meshwork Cells | [1] | |

| FP Receptor Affinity (Ki) | 3.86 µM | Not Specified | [7] |

| FP Receptor Agonist Activity (EC50) | 557.9 ± 55.2 nM (this compound Free Acid) | Recombinant Human FP Receptors | [1] |

| Increase in Outflow Facility | 0.08 ± 0.02 µl/min/mmHg (at 28 days) | Human (in vivo) | [14] |

Pharmacokinetics

This compound isopropyl undergoes rapid and extensive metabolism to its active form, this compound free acid, upon ocular administration. Systemic exposure to both the prodrug and its active metabolite is minimal.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration (Cmax) of this compound Free Acid | < 1.5 ng/mL | Human | [2][10] |

| Time to Peak Plasma Concentration (Tmax) of this compound Free Acid | Not specified, levels <0.25 ng/mL at 1 hour | Human | [10] |

| Plasma Half-life (t1/2) of this compound Free Acid | 14 minutes | Human | [2][10] |

| Metabolism | Hydrolysis by esterases in the cornea, iris, and ciliary body.[2][3] Further metabolism via ω- or β-oxidation.[3] | Human | [2][3] |

| Excretion | Predominantly in urine as metabolites.[10] | Human | [10] |

Experimental Protocols

BK Channel Activation Assay (Whole-Cell Patch Clamp)

This protocol describes the methodology used to assess the effect of this compound on BK channel activity in human trabecular meshwork (HTM) cells.

Methodology:

-

Cell Culture: Human trabecular meshwork (HTM) cells are cultured under standard conditions.

-

Patch Clamp: A whole-cell patch-clamp configuration is established to measure ion channel currents.[15]

-

Voltage Protocol: A voltage-step protocol is applied to the cells, typically from a holding potential of -40 mV to various voltages between -80 mV and +100 mV, to elicit outward potassium currents.[15]

-

Baseline Recording: Baseline BK channel currents are recorded in a control perfusion solution.

-

This compound Application: this compound isopropyl or its active metabolite, this compound free acid, is added to the perfusion solution at various concentrations.

-

Treatment Recording: The effect of this compound on the outward current is recorded.

-

Inhibitor Application: Iberiotoxin, a specific BK channel inhibitor, is applied to confirm that the observed effects are mediated by BK channels.[15]

-

Data Analysis: The changes in current amplitude are analyzed to determine the EC50 of this compound for BK channel activation.

Aqueous Humor Outflow Facility Measurement

This protocol outlines the in vivo measurement of aqueous humor outflow facility in patients with ocular hypertension treated with this compound.

Methodology:

-

Patient Selection: Patients with ocular hypertension are recruited for the study.

-

Baseline Measurements: At baseline, intraocular pressure (IOP) is measured using pneumatonometry, aqueous flow and outflow facility are determined by fluorophotometry, and episcleral venous pressure is measured by venomanometry.[12][14] Uveoscleral outflow is calculated based on these measurements.[14]

-

Treatment Administration: One eye is randomized to receive 0.15% this compound ophthalmic solution twice daily, while the fellow eye receives a placebo.[14]

-

Follow-up Measurements: The full battery of measurements is repeated at specified time points during the treatment period (e.g., day 5 and day 28).[14]

-

Data Analysis: The change in outflow facility from baseline is compared between the this compound-treated and placebo-treated eyes to determine the effect of the drug.[14]

Clinical Trial for IOP Reduction

This protocol provides a general framework for a randomized clinical trial to evaluate the IOP-lowering efficacy of this compound.

Methodology:

-

Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a certain threshold (e.g., ≥ 25 mmHg) are enrolled.[16]

-

Washout Period: A washout period is implemented to eliminate the effects of any prior IOP-lowering medications.[16]

-

Baseline IOP Measurement: Baseline IOP is measured at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) using Goldmann applanation tonometry.[16]

-

Randomization and Masking: Patients are randomly assigned to receive either this compound 0.15% twice daily or a comparator drug in a masked fashion.[16]

-

Treatment and Follow-up: The treatment is administered for a predefined period (e.g., 8 weeks), with follow-up visits to measure IOP and assess safety.[16]

-

Outcome Measures: The primary outcome measure is the change in the mean diurnal IOP from baseline to the end of the treatment period.[16] Safety is assessed through slit-lamp biomicroscopy, visual acuity tests, and monitoring of adverse events.[16]

Conclusion

This compound isopropyl is a unique ocular hypotensive agent that primarily lowers intraocular pressure by enhancing aqueous humor outflow through the trabecular meshwork. Its mechanism of action, centered on the activation of BK channels, distinguishes it from traditional prostaglandin analogs that predominantly target the uveoscleral outflow pathway and have a strong affinity for the FP receptor. The pharmacokinetic profile of this compound is characterized by effective local conversion to its active metabolite with minimal systemic absorption, contributing to a favorable safety profile. The experimental data and protocols outlined in this guide provide a comprehensive understanding of the pharmacological properties of this compound for professionals in the field of ophthalmic drug development and research.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Rescula gets FDA approval as concomitant glaucoma therapy [healio.com]

- 12. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unoprostone and Its Role in Modulating Trabecular Meshwork Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unoprostone isopropyl, a synthetic docosanoid, has been utilized in the management of ocular hypertension and open-angle glaucoma. Unlike prostaglandin (B15479496) F2α analogs that primarily enhance uveoscleral outflow, this compound's mechanism of action is distinct, focusing on the conventional outflow pathway. This technical guide provides an in-depth examination of this compound's effects on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. We will detail the underlying signaling pathways, present quantitative data from key in vitro and clinical studies, and describe the experimental protocols used to elucidate its function. This document serves as a comprehensive resource for professionals engaged in ophthalmic drug discovery and research.

Core Mechanism of Action: Targeting the Trabecular Meshwork

The primary intraocular pressure (IOP)-lowering effect of this compound is attributed to its action on the trabecular meshwork, leading to an increase in conventional aqueous humor outflow.[1][2][3] The core of this mechanism involves the activation of large-conductance, calcium-activated potassium channels, commonly known as BK channels (or Maxi-K channels).[4][5][6]

Activation of BK channels in TM cells leads to an efflux of potassium ions (K+), causing cell membrane hyperpolarization.[2] This change in membrane potential results in the relaxation of the TM cells, which possess smooth muscle-like contractile properties.[1] The subsequent relaxation of the TM tissue reduces outflow resistance, thereby facilitating the drainage of aqueous humor and lowering IOP.[7] This mechanism is notably different from prostaglandin analogs like latanoprost, which have weak activity on BK channels and primarily act on the uveoscleral outflow pathway.[2][8]

Signaling Pathway of this compound in Trabecular Meshwork Cells

The signaling cascade initiated by this compound in TM cells is direct and focused on modulating ion channel activity. The process bypasses secondary messengers like cAMP or cGMP.[9]

Antagonism of Endothelin-1 (ET-1) Induced Contraction

Endothelin-1 (ET-1) is a potent vasoconstrictor known to induce TM contractility, which increases outflow resistance.[2] ET-1 elevates intracellular calcium ([Ca²⁺]i) levels in TM cells, triggering contraction.[1] this compound effectively counteracts this effect by blocking the ET-1-induced increase in [Ca²⁺]i, preventing TM contraction and promoting relaxation.[1][10] This antagonistic relationship is a key component of its IOP-lowering effect.

Further studies have suggested a secondary mechanism involving the reduction of L-type Ca²⁺ channel currents, an effect that appears to be mediated by tyrosine kinases and is independent of the ET-1 pathway.[11][12]

Quantitative Data Presentation

The effects of this compound have been quantified in several key studies. The following tables summarize the most critical findings from both in vitro cellular assays and clinical trials.

Table 1: Summary of In Vitro Effects of this compound on Trabecular Meshwork

| Parameter Measured | Experimental Model | Conditions | Result | Citation(s) |

| TM Contraction | Isolated Bovine TM Strips | This compound (10⁻⁵ M) vs. ET-1 (10⁻⁹ M)-induced contraction | Inhibited contraction to 2.9% ± 4.3% (from 19.6% ± 5.7% with ET-1 alone) | [1][10] |

| Intracellular Ca²⁺ | Cultured Human TM Cells | This compound (10⁻⁵ M) on ET-1 (5x10⁻⁸ M)-induced [Ca²⁺]i increase | Blocked Ca²⁺ increase ; ET-1 alone: 679 ± 102 nM; With this compound: 178 ± 40 nM | [1][10] |

| Baseline Intracellular Ca²⁺ | Cultured Human TM Cells | This compound (10⁻⁵ M) alone | No significant change (132 ± 42 nM vs. baseline 126 ± 45 nM) | [1][10] |

| Membrane Current | Human TM Cells (Patch Clamp) | This compound (10⁻⁵ M) | Increased outward K⁺ current to 200% ± 33% of original level | [1][10] |

| Membrane Current | Bovine TM Cells (Patch Clamp) | This compound (10⁻⁵ M) | Increased outward K⁺ current to 179% ± 20% of original level | [1][10] |

| BK Channel Activation | Human TM Cells | This compound Metabolite M1 | EC₅₀ = 0.52 ± 0.03 nM | [9] |

Table 2: Summary of Clinical Effects of this compound (0.15%) on Aqueous Humor Dynamics

| Parameter Measured | Study Population | Duration | Result (Mean ± SEM) | Citation(s) |

| Intraocular Pressure (IOP) | Ocular Hypertensive Patients | Day 5 | Reduction of 5.6 ± 0.4 mm Hg from baseline | [3] |

| Intraocular Pressure (IOP) | Ocular Hypertensive Patients | Day 28 | Reduction of 4.8 ± 0.6 mm Hg from baseline | [3] |

| Outflow Facility | Ocular Hypertensive Patients | Day 5 | Increase of 0.05 ± 0.01 µL/min/mm Hg from baseline | [3] |

| Outflow Facility | Ocular Hypertensive Patients | Day 28 | Increase of 0.08 ± 0.02 µL/min/mm Hg from baseline | [3] |

| Uveoscleral Outflow | Ocular Hypertensive Patients | Days 5 & 28 | No significant change from baseline or placebo | [3] |

| Aqueous Flow | Ocular Hypertensive Patients | Days 5 & 28 | No significant change from baseline or placebo | [3] |

Experimental Protocols

The data presented above were generated using specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

General Workflow for In Vitro TM Studies

The investigation of this compound's effects at the cellular level typically follows a structured workflow to ensure reproducibility and accuracy.

TM and Ciliary Muscle Contractility Measurement

-

Tissue Preparation: Fresh bovine eyes are dissected to isolate strips of the trabecular meshwork and ciliary muscle.

-

Apparatus: The isolated tissue strips are mounted in a custom-made force-length transducer system. Each strip is submerged in a temperature-controlled bath containing Ringer's solution, continuously bubbled with 95% O₂ and 5% CO₂ to maintain physiological pH.

-

Procedure: An initial tension is applied to the tissue strips. After an equilibration period, baseline tension is recorded. Contractile agents, such as Endothelin-1 or carbachol, are added to the bath to induce contraction. Once a stable contraction is achieved, this compound (free acid form) is added in a cumulative concentration-response manner or at a fixed concentration (e.g., 10⁻⁵ M).

-

Data Acquisition: Changes in tissue tension are recorded continuously. The relaxation induced by this compound is typically expressed as a percentage of the maximal contraction induced by a reference agent like carbachol.[1][13]

Intracellular Calcium ([Ca²⁺]i) Measurement

-

Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured on glass coverslips in appropriate media until confluent.

-

Fluorescent Probe Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent probe, typically fura-2AM, by incubating them in a solution containing the dye. Fura-2AM is a ratiometric dye, meaning its fluorescence emission changes with Ca²⁺ binding when excited at two different wavelengths (e.g., 340 nm and 380 nm).

-

Measurement: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are perfused with a buffer solution. After recording a stable baseline fluorescence ratio, ET-1 is added to stimulate a Ca²⁺ influx. Subsequently, this compound is added to the perfusate to observe its effect on the ET-1-induced Ca²⁺ signal.

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is converted to intracellular calcium concentration ([Ca²⁺]i) in nanomoles (nM) using a standard calibration formula.[1][10]

Whole-Cell Patch-Clamp Recordings

-

Cell Preparation: Cultured HTM or bovine TM (BTM) cells grown on coverslips are used.

-

Apparatus: The experiment is conducted using a patch-clamp amplifier and data acquisition system. A glass micropipette with a very fine tip (1-3 µm) is filled with an intracellular-like solution and pressed against a single TM cell.

-

Procedure: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing direct measurement of ion channel currents across the entire cell membrane. The membrane potential is held at a specific voltage (e.g., -40 mV), and voltage steps are applied to elicit channel opening.

-

Data Acquisition: Outward currents, characteristic of K⁺ channels like the BK channel, are recorded. The effects of applying this compound and specific channel blockers (like iberiotoxin for BK channels) to the extracellular solution are measured to determine the drug's specific action on that channel type.[1][13]

Clinical Outflow Facility Measurement

-

Methodology: In human subjects, outflow facility is non-invasively determined using fluorophotometry.

-

Procedure: A fluorescent tracer (fluorescein) is topically applied to the eye. After several hours, the concentration of fluorescein (B123965) in the anterior chamber and cornea is measured with a specialized fluorophotometer. The rate at which the fluorescein concentration decreases over time is used to calculate the rate of aqueous humor turnover (aqueous flow).

-

Calculation: Outflow facility (C) is calculated using the Goldmann equation: IOP = (F/C) + EVP , where IOP is the intraocular pressure (measured by tonometry), F is the aqueous flow rate, and EVP is the episcleral venous pressure (measured by venomanometry). By measuring IOP, F, and EVP, the outflow facility (C) can be determined before and after treatment with this compound.[3]

Conclusion

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]

- 9. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Unoprostone's Role in BK Channel Activation: A Technical Guide

Introduction

Unoprostone, initially classified as a prostaglandin (B15479496) F2α analog, is now recognized as a synthetic docosanoid.[1][2] Clinically used as this compound isopropyl, an ophthalmic solution for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, its mechanism of action is distinct from traditional prostaglandin analogs.[2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound and its active metabolite, M1 (this compound free acid), focusing on their role as potent activators of large-conductance Ca²⁺-activated K⁺ (BK) channels.[4][5] This interaction leads to significant physiological effects, particularly in ocular tissues, independent of prostaglandin receptor signaling pathways.[3][6]

Core Mechanism: Direct and Independent BK Channel Activation

The primary mechanism of action for this compound and its metabolite M1 is the direct and stereospecific activation of BK channels.[4][6] This activation is not mediated by traditional second messenger systems such as cAMP or cGMP, nor does it rely on an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[6] In fact, this compound has been observed to decrease steady-state [Ca²⁺]i.[7] The activation of BK channels by this compound leads to an efflux of potassium (K⁺) ions from the cell, resulting in plasma membrane hyperpolarization.[3][4] This effect is potently inhibited by Iberiotoxin (IbTX), a specific high-affinity blocker of BK channels, confirming the channel's identity.[3][4]

This pathway is notably different from that of prostaglandin F2α (PGF2α) analogs like latanoprost. Latanoprost acts via FP receptors, leading to an increase in [Ca²⁺]i and subsequent activation of Cl⁻ channels, which causes membrane depolarization.[3] this compound's action is insensitive to the FP receptor antagonist AL-8810, underscoring its independence from this pathway.[3][4][6]

Quantitative Analysis of BK Channel Activation

This compound isopropyl and its active metabolite M1 are exceptionally potent activators of BK channels, with EC₅₀ values in the sub-nanomolar range across various human cell types. This high potency is approximately 1000-fold greater than the weak agonist activity of M1 on the FP receptor, further demonstrating that BK channel activation is the primary pharmacological effect at therapeutic concentrations.[7]

| Compound | Cell Line | EC₅₀ (nM) | Reference(s) |

| This compound Isopropyl | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 | [4][7] |

| This compound Isopropyl | Human Cortical Neuronal Cells (HCN-1A) | 0.6 ± 0.2 | [3][7] |

| Metabolite M1 | Human Trabecular Meshwork Cells (HTMC) | 0.52 ± 0.03 | [4][6][7] |

| Metabolite M1 | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 | [4][6][7] |

| Metabolite M1 | Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 | [4][6][7] |

| Table 1: Potency of this compound Isopropyl and Metabolite M1 on BK Channels. |

A key aspect of this compound's mechanism is its ability to increase the sensitivity of the BK channel to intracellular Ca²⁺. It does not open the channel in the complete absence of Ca²⁺ but rather shifts the calcium-concentration response curve to the left, meaning less Ca²⁺ is required to achieve channel opening at a given membrane potential.[1]

| Parameter | Control (No this compound) | With 10 nM this compound | Reference(s) |

| Ca²⁺ for Half-Maximal Stimulation | 3.4 ± 0.017 nM | 0.81 ± 0.0058 nM | [1] |

| Table 2: this compound's Effect on BK Channel Calcium Sensitivity. |

Molecular Interaction and Synergistic Binding

The current evidence supports a synergistic binding model for this compound's interaction with the BK channel.[1] In this model, this compound is proposed to bind to a site on the channel protein in close proximity to the calcium-binding domain, known as the "calcium bowl." This binding event allosterically modifies the channel, increasing the affinity of the calcium-binding site for Ca²⁺ ions. This explains how this compound potentiates channel activity without directly causing an influx of calcium.[1] The effect is also stereospecific, with the cis-isomer (this compound) being active while the trans-isomer is inert.[4][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The primary method for quantifying this compound's effect on BK channels is patch-clamp electrophysiology.

Methodology:

-

Cell Culture: Human cell lines such as HTMC or HCN-1A are cultured on glass coverslips.[4][7]

-

Solution Preparation:

-

Pipette (Intracellular) Solution: Contains a high concentration of potassium (e.g., 145 mM KCl) to mimic intracellular conditions, along with buffers like HEPES and a Ca²⁺ chelator (e.g., EGTA) to control the free Ca²⁺ concentration.[8]

-

Bath (Extracellular) Solution: Typically a Hank's Balanced Salt Solution (HBSS) or similar physiological saline.[4]

-

-

Recording:

-

A glass micropipette with a ~1-2 µm tip is pressed against a cell to form a high-resistance (>1 GΩ) "giga-seal".

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of total ion currents.

-

Cells are held at a negative potential (e.g., -70 mV), and depolarizing voltage steps (e.g., to +130 mV) are applied to elicit outward K⁺ currents.[4][9]

-

-

Drug Application: this compound is added to the bath solution at varying concentrations to generate a dose-response curve.

-

Confirmation: Iberiotoxin (e.g., 100 nM) is applied at the end of the experiment to confirm that the measured currents are from BK channels. The IbTX-sensitive current is then analyzed.[4]

Measurement of Intracellular Signaling Molecules

To confirm the independence of BK channel activation from other pathways, several secondary assays are employed.

-

Plasma Membrane Potential: Measured using fluorescent potential-sensitive dyes like DiBAC₄(3). Hyperpolarization is indicated by a decrease in fluorescence.[7]

-

Intracellular Calcium ([Ca²⁺]i): Measured using ratiometric fluorescent indicators like Indo-1 or Fluo-4.[6][7]

-

cAMP and cGMP Levels: Quantified from cell lysates using competitive Enzyme-Linked Immunosorbent Assays (ELISAs).[6][7]

Physiological Consequences and Therapeutic Relevance

In the eye, trabecular meshwork (TM) cells play a crucial role in regulating aqueous humor outflow and, consequently, IOP. The potent vasoconstrictor endothelin-1 (B181129) (ET-1) is implicated in the pathophysiology of glaucoma and is known to cause TM contraction, reducing outflow.[4][10] ET-1 induces membrane depolarization and increases [Ca²⁺]i.

This compound's activation of BK channels in TM cells directly opposes the effects of ET-1. The resulting hyperpolarization counteracts the ET-1-induced depolarization, leading to the closure of voltage-gated Ca²⁺ channels. This prevents the sustained increase in [Ca²⁺]i required for cell contraction, promoting TM relaxation and increasing aqueous humor outflow.[4][6][10]

Conclusion

This compound and its active metabolite M1 are potent, direct, and stereospecific activators of BK channels. Their mechanism of action is fundamentally different from prostaglandin analogs, as it is independent of FP receptors and does not involve the elevation of intracellular second messengers like Ca²⁺, cAMP, or cGMP. Instead, this compound enhances the calcium sensitivity of the BK channel, leading to membrane hyperpolarization. This action effectively counteracts contractile stimuli in ocular tissues, such as the trabecular meshwork, providing a clear rationale for its efficacy in lowering intraocular pressure. This unique pharmacological profile makes this compound a subject of significant interest for researchers in ion channel modulation, ocular physiology, and the development of novel therapeutics for glaucoma.

References

- 1. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Patch-clamp experiments [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unoprostone's Affinity for Prostaglandin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of unoprostone's binding affinity for prostaglandin (B15479496) (PG) receptors. This compound, a docosanoid and functional analogue of PGF2α, is recognized for its role in managing open-angle glaucoma and ocular hypertension. Its mechanism of action, however, is multifaceted and diverges from that of classic prostaglandin F2α analogues, primarily due to its distinct receptor binding profile. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Analysis of this compound's Binding Affinity

This compound exhibits a notably low affinity for the prostaglandin F (FP) receptor compared to other prostaglandin analogues used in glaucoma treatment. While comprehensive quantitative data across all prostaglandin receptor subtypes are limited in publicly available literature, the existing evidence consistently points to a weak interaction with the FP receptor and suggests minimal to no significant affinity for other prostanoid receptors.

Below is a summary of the reported binding affinities (Ki) of this compound and, for comparative purposes, other prostaglandin analogues.

| Compound | FP (Ki, μM) | EP1 (Ki, μM) | EP2 (Ki, μM) | EP3 (Ki, μM) | EP4 (Ki, μM) | DP (Ki, μM) | IP (Ki, μM) | TP (Ki, μM) |

| This compound | 3.86[1], 5.9 to >22[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Latanoprost Acid | 0.098[2] | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Travoprost Acid | 0.035[2] | 9.54[2] | >10 | 3.501[2] | 41[2] | 52[2] | >90[2] | 121[2] |

| Bimatoprost Acid | 0.083[2] | 0.095[2] | >10 | 0.387[2] | >10 | >10 | >10 | >10 |

Note: The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

One study also reported that this compound has no affinity for FP, DP, EP, TP, or IP receptors in isolated perfused retinal arterioles, further supporting its unique pharmacological profile.[3]

Experimental Protocols

The determination of binding affinities and functional activity of compounds like this compound involves a variety of sophisticated in vitro assays. The following sections detail the typical methodologies employed in these investigations.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific prostaglandin receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human prostaglandin receptor of interest (e.g., FP, EP1, etc.).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostaglandin known to bind with high affinity and specificity to the target receptor (e.g., [³H]-PGF2α for the FP receptor).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically a buffered solution such as Tris-HCl with co-factors like MgCl₂.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Objective: To measure the ability of this compound to stimulate intracellular calcium release upon binding to Gq-coupled prostaglandin receptors (e.g., FP, EP1, EP3, TP).

Materials:

-

Cells: Cells endogenously or recombinantly expressing the target prostaglandin receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: A balanced salt solution (e.g., HBSS) buffered with HEPES.

-

Fluorescence Plate Reader: With the capability for kinetic reading.

Procedure:

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity over a period of time.

-

Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is plotted against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Objective: To measure the ability of this compound to stimulate or inhibit the production of cyclic AMP, a second messenger associated with Gs-coupled (e.g., EP2, EP4, DP, IP) and Gi-coupled (e.g., EP3) prostaglandin receptors.

Materials:

-

Cells or Tissue: Cells expressing the target receptor or tissue preparations (e.g., rabbit iris-ciliary body).

-

cAMP Assay Kit: Typically an ELISA-based or radioimmunoassay kit.

-

Cell Lysis Buffer: To extract intracellular cAMP.

Procedure:

-

Cell Treatment: Cells are incubated with various concentrations of this compound for a defined period. If testing for inhibition of cAMP production, cells are co-incubated with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: The incubation medium is removed, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to determine its effect on adenylyl cyclase activity.

Signaling Pathways and Alternative Mechanisms of Action

Given this compound's low affinity for the FP receptor, its intraocular pressure-lowering effect is not solely mediated by the classical prostaglandin signaling pathway.[4] this compound is known to act through alternative mechanisms, including the activation of ion channels and modulation of the endothelin-1 (B181129) pathway.

Classical FP Receptor Signaling Pathway

Activation of the FP receptor, which is coupled to the Gq protein, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unoprostone Isopropyl: A Technical Guide to its Synthesis and Chemical Profile

Unoprostone isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, primarily utilized in the management of open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth overview of its chemical structure, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound isopropyl is the isopropyl ester prodrug of this compound (free acid).[1][2] After topical administration to the eye, it is hydrolyzed by esterases in the cornea to its biologically active form, this compound free acid.[3][4] The chemical and physical properties of this compound isopropyl and its active metabolite are summarized below.

Table 1: Chemical and Physical Properties of this compound Isopropyl and this compound

| Property | This compound Isopropyl | This compound (Free Acid) |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate[2] | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid[5] |

| Synonyms | Rescula, UF-021[1][2] | 13,14-dihydro-15-keto-20-ethyl-PGF2a[5] |

| Molecular Formula | C₂₅H₄₄O₅[1][6] | C₂₂H₃₈O₅[5] |

| Molecular Weight | 424.61 g/mol [1][5] | 382.53 g/mol [5] |

| CAS Number | 120373-24-2[1][5] | 120373-36-6[5] |

| Appearance | Clear, colorless, viscous liquid[7] | - |

| Solubility | Very soluble in acetonitrile, ethanol, ethyl acetate, isopropanol; practically insoluble in water[7] | - |

| Percent Composition | C 70.72%, H 10.44%, O 18.84%[5] | C 69.08%, H 10.01%, O 20.91%[5] |

Below is a 2D chemical structure of this compound Isopropyl.

Caption: 2D Chemical Structure of this compound Isopropyl.

Synthesis of this compound Isopropyl

The synthesis of this compound isopropyl has been described in patents, including EP 289349 and US 5,221,763 by R. Ueno et al.[5] A general synthetic pathway involves several key steps starting from simpler precursors.

Synthetic Workflow Overview

A described synthetic route for a related prostaglandin analog provides insight into the likely synthesis of this compound isopropyl.[5] This process involves the condensation of dimethyl methylphosphonate (B1257008) with ethyl octanoate (B1194180), followed by a series of reactions to build the core prostaglandin structure, and finally esterification to yield the isopropyl ester.

Caption: High-level workflow for the synthesis of this compound Isopropyl.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the following outlines the general procedures based on published information.[5]

1. Formation of Dimethyl 2-oxononylphosphonate:

-

Dimethyl methylphosphonate is reacted with ethyl octanoate in the presence of a strong base, such as butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF).

2. Condensation to form the Unsaturated Ketone:

-

The resulting dimethyl 2-oxononylphosphonate is condensed with a protected aldehyde (the core cyclopentane (B165970) ring with appropriate protecting groups) using a base like sodium hydride (NaH) in THF.

3. Saturation and Protection:

-

The double bond in the unsaturated ketone is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.

-

The ketone is then protected as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid.

4. Core Structure Modification:

-

The protected intermediate undergoes mild hydrolysis (e.g., with potassium carbonate and acetic acid) to yield an alcohol derivative.

-

The lactone group is then reduced to a lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in a solvent like toluene.

5. Side Chain Addition:

-

The lactol is condensed with (4-carboxybutyl)triphenylphosphonium bromide via a Wittig reaction, typically using NaH in dimethyl sulfoxide (B87167) (DMSO), to attach the alpha-chain.

6. Esterification and Deprotection:

-

The carboxylic acid of the prostaglandin intermediate is esterified using isopropyl iodide and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile.

-

Finally, the protecting groups are removed, for instance, with acetic acid in a mixture of THF and water, to yield this compound isopropyl.

Mechanism of Action

This compound isopropyl is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[4][8] Its mechanism is distinct from many other prostaglandin analogs.[3]

Signaling Pathway

The primary mechanism of action for this compound's active metabolite is the activation of large-conductance Ca²⁺-activated potassium channels (BK channels) in the trabecular meshwork cells.[3][9][10] This activation leads to hyperpolarization of the cell membrane, which is thought to relax the trabecular meshwork and increase the outflow of aqueous humor.[2][3] Additionally, this compound has been suggested to have a weak interaction with the prostaglandin F receptor (FP receptor).[9]

Caption: Proposed signaling pathway for this compound Isopropyl's IOP-lowering effect.

Experimental Protocols for Mechanism of Action Studies

The mechanism of this compound has been elucidated through various in vitro techniques.

1. Patch-Clamp Electrophysiology:

-

Objective: To measure the effect of this compound on ion channel activity.

-

Method: Whole-cell patch-clamp recordings are performed on cultured human trabecular meshwork (HTM) cells. Cells are voltage-clamped, and currents are recorded before and after the application of this compound's active metabolite. Specific channel blockers, like iberiotoxin (B31492) for BK channels, are used to confirm the channel identity.[11]

2. Intracellular Calcium Measurement:

-

Objective: To determine the effect of this compound on intracellular calcium levels.

-

Method: Cultured HTM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration before and after the application of this compound and other agents like endothelin-1 (B181129).[11]

3. Trabecular Meshwork Contractility Assays:

-

Objective: To assess the effect of this compound on the contractility of the trabecular meshwork.

-

Method: Strips of trabecular meshwork and ciliary muscle are isolated from bovine or human donor eyes and mounted in a myograph system. The isometric tension is recorded. The effect of this compound is measured on both the baseline tension and on contractions induced by substances like endothelin-1 or carbachol.[11]

References

- 1. Isopropyl this compound | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound (isopropyl this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Unoprostone's Neuroprotective Potential: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unoprostone, a synthetic docosanoid, has demonstrated promising neuroprotective properties beyond its established role in lowering intraocular pressure (IOP). This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its influence on critical signaling pathways implicated in neuronal survival. Through a comprehensive review of preclinical and clinical data, this paper elucidates the potential of this compound as a therapeutic agent for neurodegenerative diseases of the eye, such as glaucoma and retinitis pigmentosa. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough resource for researchers in the field.

Introduction

Neuroprotection in the context of ophthalmology aims to preserve retinal ganglion cells (RGCs) and other retinal neurons from damage and death, a hallmark of progressive eye diseases like glaucoma. While lowering IOP is a primary treatment strategy for glaucoma, there is a growing recognition of the need for therapies that directly target the molecular pathways leading to neuronal demise. This compound has emerged as a molecule of interest due to its multifaceted mechanism of action that appears to confer direct neuroprotective effects, independent of its modest IOP-lowering capabilities.[1][2] This whitepaper will delve into the core mechanisms underlying these neuroprotective effects, with a focus on its interaction with BK channels, modulation of glutamate (B1630785) and endothelin-1 (B181129) signaling, and its impact on ocular blood flow.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are attributed to several key molecular interactions:

-

Activation of Large-Conductance Calcium-Activated Potassium (BK) Channels: this compound and its active metabolite, M1, are potent activators of BK channels.[3] Activation of these channels leads to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization counteracts depolarization-induced calcium influx, a critical step in the excitotoxic cascade that leads to neuronal cell death. The activation of BK channels by this compound has been shown to be iberiotoxin-sensitive, confirming the specific involvement of these channels.[3]

-

Modulation of Glutamate-Induced Excitotoxicity: Glutamate-mediated excitotoxicity is a major contributor to RGC death in glaucoma.[4] this compound has been demonstrated to attenuate the influx of calcium in retinal ganglion cells and pure retinal glial cultures stimulated by glutamate.[5] By preventing this pathological rise in intracellular calcium, this compound helps to maintain cellular homeostasis and prevent the activation of apoptotic pathways.[4]

-